4-(2,2-Difluoroethoxy)benzoic acid
Overview
Description
4-(2,2-Difluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of a benzoic acid moiety substituted with a 2,2-difluoroethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-difluoroethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. A common method includes:
Esterification Reaction: 4-hydroxybenzoic acid is reacted with 2,2-difluoroethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Difluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Major Products:
Nitration: Nitro-substituted derivatives.
Reduction: 4-(2,2-difluoroethoxy)benzyl alcohol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(2,2-difluoroethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the difluoroethoxy group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to its targets.
Comparison with Similar Compounds
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid: Similar structure but with an additional trifluoromethyl group, which can alter its chemical and physical properties.
4-(2,2-Difluoroethoxy)phenol: Lacks the carboxylic acid group, leading to different reactivity and applications.
Uniqueness: 4-(2,2-Difluoroethoxy)benzoic acid is unique due to the specific positioning of the difluoroethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific synthetic and research applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and properties make it a compound of interest for ongoing research and development.
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXVLMHHANYKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599139 | |
Record name | 4-(2,2-Difluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921623-04-3 | |
Record name | 4-(2,2-Difluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.